molecular formula C10H9N3O2 B1331201 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 15783-70-7

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No. B1331201
CAS RN: 15783-70-7
M. Wt: 203.2 g/mol
InChI Key: CTYHRZLZAZQSPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the ruthenium-catalyzed cycloaddition to create triazole-based scaffolds , the preparation of nucleoside inhibitors of purine nucleoside phosphorylase through acetylation and ammonolysis , and the condensation reactions to form complex molecules with potential antitumor activity . These methods highlight the importance of catalysts, protecting groups, and the careful selection of reactants to achieve the desired regioselectivity and yield in the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis. For instance, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined to be an intermediate in a reaction involving potassium ethoxide . Similarly, the structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which provided insights into its antitumor activity . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of heterocyclic compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of triazole-containing dipeptides , the transformation of functional groups to create nucleoside analogs , and the reactions of thioamides with triazoles to yield various heterocyclic systems . These reactions are crucial for the development of new pharmaceuticals and demonstrate the versatility of heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various techniques, including UV, IR, mass spectrometry, pKa measurements, and NMR spectroscopy . These properties are essential for understanding the behavior of these compounds in biological systems and for the design of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

Synthesis Methods

  • Copper-Catalyzed Intramolecular Cyclization : A study by Kumar et al., (2012) describes an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, utilizing intramolecular copper-catalyzed cyclization. This method is an improvement over previous cyclization techniques.

  • Microwave-Assisted Cornforth Rearrangement : Nolt et al., (2006) optimized a microwave-assisted procedure for preparing oxazole-4-carboxamides and their thermal rearrangement to 5-aminooxazole-4-carboxylates, demonstrating effectiveness across various oxazoles (Nolt et al., 2006).

Chemical Structure and Properties

  • Crystal Structure Analysis : Research by L'abbé et al., (2010) on the crystal structure of similar compounds provides insights into the molecular arrangement and stability of these molecules (L'abbé et al., 2010).

  • Dimroth Rearrangements : Studies exploring Dimroth rearrangements, such as those by Sutherland and Tennant (1971), offer an understanding of the structural transformations of similar oxazole derivatives (Sutherland & Tennant, 1971).

Biological Activities and Potential Applications

  • Arylisoxazole-Chromenone Carboxamides in Alzheimer's Disease : Saeedi et al., (2020) investigated the cholinesterase inhibitory activity of arylisoxazole-chromenone carboxamides, revealing potential applications in Alzheimer's disease treatment (Saeedi et al., 2020).

  • Anticancer Agents Synthesis : Kumar et al., (2009) synthesized functionalized amino acid derivatives, including oxazolidine carboxamides, showing promising cytotoxicity against cancer cell lines (Kumar et al., 2009).

  • Antiproliferative Activity in Cancer Treatment : Maggio et al., (2011) prepared N-phenyl-1H-indazole-1-carboxamides, demonstrating significant antiproliferative activity against various cancer cell lines (Maggio et al., 2011).

Safety And Hazards

The safety information for 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide indicates that it has several hazard statements, including H302, H315, H319, and H335 . The compound is associated with GHS07 pictograms and has a signal word of "Warning" .

Future Directions

Isoxazole derivatives, including 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, have significant potential in the field of medicinal chemistry . They provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

5-amino-3-phenyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHRZLZAZQSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935810
Record name 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

CAS RN

15783-70-7
Record name NSC86859
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Record name 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-phenyl-1,2-oxazole-4-carboxamide
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